molecular formula C17H15BrN2O5S B2850133 2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide CAS No. 1903219-69-1

2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide

Cat. No.: B2850133
CAS No.: 1903219-69-1
M. Wt: 439.28
InChI Key: WJWCJIJOYNHMKM-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an oxazolidinone ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Bromination: The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Sulfonamide Formation: The final step involves the formation of the benzenesulfonamide group through the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
  • 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide

Uniqueness

2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O5S/c18-13-8-4-5-9-15(13)26(23,24)19-14(12-6-2-1-3-7-12)10-20-16(21)11-25-17(20)22/h1-9,14,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWCJIJOYNHMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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